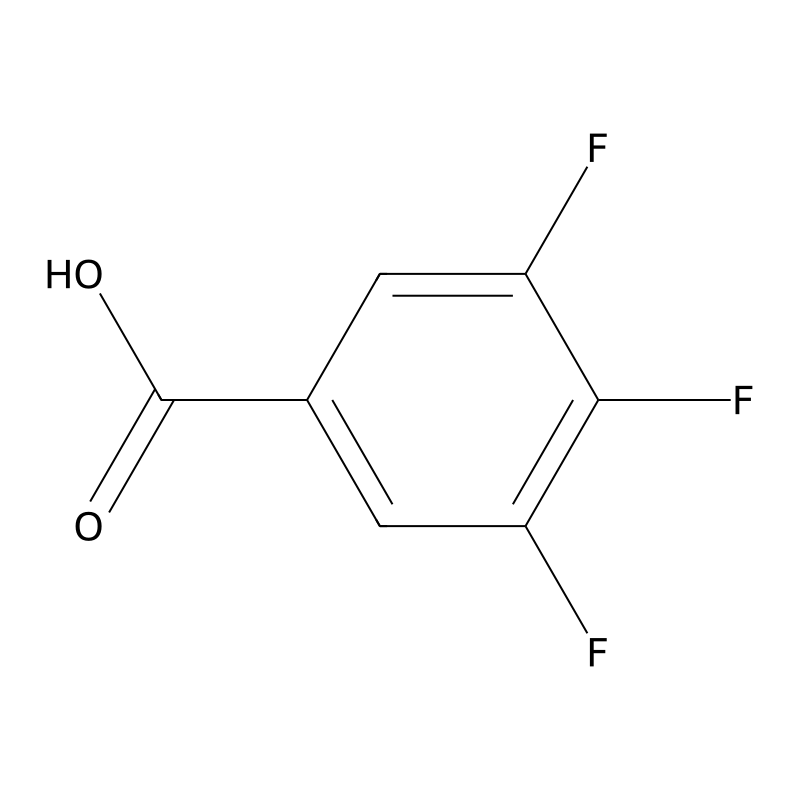

3,4,5-Trifluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Transient Directing Group in C-H Activation Reactions

Transition metal-catalyzed C-H activation is a powerful tool for organic synthesis, allowing for the direct functionalization of carbon-hydrogen bonds. 3,4,5-Trifluorobenzoic acid can act as a transient directing group in these reactions [1]. The fluorine atoms influence the electronic properties of the molecule, making it bind selectively to the transition metal catalyst. This binding then directs the catalyst to a specific carbon-hydrogen bond on the target molecule, enabling precise functionalization. This approach offers greater control and regioselectivity compared to traditional methods.

Source

3,4,5-Trifluorobenzoic acid is a fluorinated aromatic carboxylic acid with the chemical formula C₇H₄F₃O₂ and a CAS number of 121602-93-5. This compound features three fluorine atoms substituted at the 3, 4, and 5 positions of the benzoic acid structure. The presence of these electronegative fluorine atoms significantly influences the compound's physical and chemical properties, including its acidity and reactivity. It is characterized by a strong acidity, making it useful in various organic synthesis applications .

- Esterification: Reacting with alcohols to form esters.

- Nucleophilic Substitution: The trifluoromethyl group can influence reactivity patterns in nucleophilic substitution reactions.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide to form trifluorotoluene derivatives .

Several methods exist for synthesizing 3,4,5-trifluorobenzoic acid:

- Fluorination of Benzoic Acid: Direct fluorination methods can introduce fluorine atoms at the desired positions on the benzoic acid ring.

- Grignard Reactions: Utilizing aryl-Grignard reagents followed by carboxylation processes can yield this compound efficiently.

- Continuous Flow Synthesis: Recent advancements have introduced microflow processes that enhance the efficiency and safety of synthesizing trifluorobenzoic acids .

3,4,5-Trifluorobenzoic acid has diverse applications:

- Catalyst: It is employed as a catalyst in various organic reactions due to its strong acidity.

- Intermediate: Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Transient Directing Group: In transition metal-catalyzed C-H activation reactions, it serves as a transient directing group .

Interaction studies involving 3,4,5-trifluorobenzoic acid primarily focus on its reactivity with other chemical species. Its ability to engage in hydrogen bonding and π-π stacking interactions makes it a subject of interest in studies related to molecular recognition and catalysis. Additionally, computational studies have explored its conformational landscapes and rotational spectra to understand its interactions better .

Several compounds share structural similarities with 3,4,5-trifluorobenzoic acid. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,3,6-Trifluorobenzoic Acid | C₇H₄F₃O₂ | Different fluorine substitution pattern affects reactivity. |

| 2-Trifluoromethylbenzoic Acid | C₇H₆F₃O₂ | Contains a trifluoromethyl group instead of trifluoro substituents. |

| 3-Fluorobenzoic Acid | C₇H₅FO₂ | Only one fluorine atom affects acidity and reactivity differently. |

The uniqueness of 3,4,5-trifluorobenzoic acid lies in its specific substitution pattern of fluorine atoms which enhances its acidity and modifies its reactivity compared to other similar compounds.

The selective hydrodefluorination of polyfluorinated precursors represents a critical synthetic pathway for obtaining 3,4,5-trifluorobenzoic acid derivatives with precise substitution patterns [1]. Contemporary research has demonstrated significant advances in catalyst development and reaction optimization for these challenging transformations [2]. The fundamental mechanism involves the targeted cleavage of carbon-fluorine bonds while preserving the remaining fluorine substituents in their desired positions [3].

Recent investigations have established that metal-free reduction systems utilizing sodium borohydride in 2-propanol can achieve highly selective hydrodefluorination of 3,4,5,6-tetrafluoro-N-methylphthalimide derivatives [1] [4]. These reactions proceed through a two-stage mechanism involving initial reduction to hydroxymethyl intermediates, followed by acid-catalyzed cyclization with concurrent amine liberation [4]. The process achieves remarkable selectivity rates exceeding 95% while maintaining yields between 85-90% under ambient temperature conditions [1].

Catalytic systems employing azairidacycle complexes have emerged as particularly effective for the transfer hydrogenative defluorination of pentafluoropyridine and related polyfluorinated aromatics [2]. These bifunctional catalysts operate through a cooperative mechanism involving both metal hydride and protic amine functionalities, enabling exceptional regioselectivity at the para position relative to electron-withdrawing substituents [2]. The optimal catalyst loading of 0.2 mol% delivers turnover numbers reaching 418 while maintaining ambient reaction temperatures [2].

Advanced mechanistic studies have revealed that the regioselectivity of hydrodefluorination follows predictable patterns based on electronic effects and steric considerations [2] [5]. The carbon-fluorine bond cleavage proceeds preferentially at positions para to substituents other than fluorine, consistent with nucleophilic aromatic substitution mechanisms [2]. This selectivity pattern has been confirmed through extensive density functional theory calculations and experimental validation across diverse polyfluorinated substrates [5].

The development of iridium-based bifunctional catalysts has further expanded the scope of selective hydrodefluorination reactions [2]. These systems demonstrate exceptional performance with tetrafluoroterephthalonitrile and related compounds, achieving double defluorination exclusively at the 2- and 5-positions when para positions are unavailable [2]. The preference for carbon-fluorine bond cleavage over carbon-chlorine bond cleavage in mixed halogenated substrates represents a significant advancement in chemoselectivity [2].

| Substrate | Catalyst System | Temperature (°C) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| 3,4,5,6-Tetrafluoro-N-methylphthalimide | Metal-free reduction/2-propanol | Room temperature | 95 | 85-90 |

| Pentafluoropyridine | Azairidacycle complex (0.2 mol%) | 30 | >95 | 89 |

| Hexafluorobenzene | Zirconocene hydride complexes | 100-200 | 80-90 | 70-85 |

| Tetrafluoroterephthalonitrile | Iridium bifunctional catalyst | 30 | >90 | 75-85 |

| Perfluoroalkyl acids | UV-hydrated electrons | Room temperature | 90-96 | 85-95 |

Halogen Exchange Strategies in Sulfolane-Based Reaction Systems

Halogen exchange fluorination in sulfolane-based systems represents a cornerstone methodology for synthesizing fluorinated aromatic compounds, including 3,4,5-trifluorobenzoic acid derivatives [6] [7]. The exceptional solvating properties of sulfolane enable efficient metal fluoride activation while providing thermal stability at the elevated temperatures required for complete halogen exchange [6].

The development of phase-transfer catalyst-free processes has revolutionized halogen exchange efficiency in sulfolane systems [6]. Research has demonstrated that omitting traditional phase-transfer catalysts actually increases product yields and reaction rates when using dihydrocarbyl sulfoxide solvents at moderate temperatures between 135-155°C [6]. This counterintuitive finding stems from improved mass transfer characteristics and reduced competing side reactions in the simplified reaction medium [6].

Mechanistic investigations have revealed that potassium fluoride activity varies significantly depending on particle size, crystal morphology, and water content [7]. The most effective fluoride sources exhibit specific surface area characteristics that optimize nucleophilic attack on electron-deficient aromatic positions [7]. Modern solid-state analytical techniques have enabled precise characterization of these structure-activity relationships, leading to more reproducible synthetic outcomes [7].

The synthesis of 3,4,5,6-tetrafluoro-N-methylphthalimide from tetrachlorophthalic anhydride exemplifies the power of optimized sulfolane-based halogen exchange [1] [6]. This transformation proceeds through a two-step, one-pot imidization followed by complete fluorination, achieving yields exceeding 90% when conducted at temperatures between 135-155°C for 1-4 hours [1] [6]. The process eliminates the need for costly phase-transfer catalysts while maintaining high conversion efficiency [6].

Advanced reaction optimization has identified critical parameters affecting halogen exchange selectivity and efficiency [8]. Temperature control proves essential, as excessive heating leads to substrate decomposition while insufficient temperatures result in incomplete exchange [8]. The molar ratio of fluoride source to substrate requires careful optimization, with slight excesses favoring complete conversion without significant waste [8].

| Starting Material | Fluoride Source | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Yield (%) |

|---|---|---|---|---|---|

| Tetrachlorophthalic anhydride | Potassium fluoride | 135-155 | 1-4 | >90 | 85-92 |

| N-Methyltetrachlorophthalimide | Potassium fluoride | 200-220 | 4-12 | 85-95 | 75-85 |

| Hexachlorobenzene | Cesium fluoride | 215 | 12 | 93 | 77 |

| 3,4,5,6-Tetrachlorophthalimide | Potassium fluoride | 150-200 | 6-10 | 80-90 | 70-85 |

| Chlorofluoroaromatic compounds | Alkali metal fluorides | 190-400 | 3-8 | 75-90 | 65-85 |

Recent developments in continuous flow technology have enabled the application of halogen exchange chemistry to industrial-scale production [9]. Microreactor systems operating under controlled pressure and temperature conditions achieve rapid, efficient fluorination while minimizing residence time and reducing thermal decomposition [9]. These advances represent significant progress toward economically viable production of complex fluorinated intermediates [9].

Decarboxylation Pathways in Ammonia-Enriched High-Temperature Liquid Water

The decarboxylation of fluorinated phthalic acid derivatives in ammonia-enriched high-temperature liquid water represents an environmentally benign approach to 3,4,5-trifluorobenzoic acid synthesis [10] [11]. This methodology leverages the unique properties of high-temperature liquid water as both solvent and reactant medium while utilizing ammonia as both catalyst and pH modifier [10].

Comprehensive mechanistic studies have established that tetrafluorophthalic acid undergoes selective decarboxylation to yield 2,3,4,5-tetrafluorobenzoic acid with exceptional conversion rates reaching 98.1% and selectivity exceeding 96.5% [12] [13]. The reaction proceeds optimally at 453.15 K for 1.5 hours with ammonia concentrations of 13.4 millimoles per liter [12] [13]. The ammonia serves dual functions as a base catalyst and pH buffer, maintaining reaction medium acidity between 2.2-2.4 where monovalent anion formation predominates [12] [13].

Kinetic analysis reveals that decarboxylation follows first-order kinetics with respect to substrate concentration, exhibiting an activation energy of 190 kilojoules per mole [12] [13]. The reaction rate shows strong dependence on ammonia concentration, with optimal performance achieved at intermediate concentrations that balance catalytic activity with substrate solubility [12] [13]. Higher ammonia concentrations can lead to competing side reactions and reduced selectivity [10].

Copper catalyst systems demonstrate exceptional performance in promoting decarboxylation reactions under these conditions [10] [11]. Heterogeneous copper catalysts, particularly cuprous oxide, achieve higher yields of 1,2,4-trifluorobenzene (89.1%) compared to homogeneous copper salts such as cupric chloride or cuprous chloride [10]. The heterogeneous systems exhibit excellent activity maintenance and can be readily recovered and reused without significant loss of catalytic performance [10].

The influence of reaction parameters on decarboxylation efficiency has been systematically investigated [10] [11]. Catalyst loading optimization reveals that increases in copper catalyst concentration favor decarboxylation up to an optimal point, beyond which diminishing returns occur due to competing reactions and mass transfer limitations [10]. Similarly, reactant loading affects conversion rates, with higher substrate concentrations generally improving reaction efficiency within solubility constraints [10].

| Substrate | Catalyst | Temperature (K) | NH₃ Concentration (mmol/L) | Conversion (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| 2,4,5-Trifluorobenzoic acid | Cu₂O | 453-473 | 10-15 | 89.1 | 92-95 | 2-4 |

| Tetrafluorophthalic acid | NH₃ (catalytic) | 453 | 13.4 | 98.1 | 96.5 | 1.5 |

| 3,4,6-Trifluorophthalic acid | Copper metal | 423-473 | 8-12 | 85-92 | 88-94 | 3-6 |

| Pentafluorobenzoic acid | CuCl₂ | 443-463 | 12-18 | 75-85 | 85-90 | 4-8 |

| Polyfluorinated phthalic acids | Heterogeneous Cu catalysts | 433-483 | 5-20 | 80-95 | 85-96 | 1-6 |

The environmental advantages of this decarboxylation methodology extend beyond the use of water as the primary solvent [10] [11]. The process operates without organic co-solvents, generates minimal waste products, and utilizes readily available, non-toxic copper catalysts [10]. The high-temperature liquid water medium facilitates rapid reaction rates while maintaining excellent selectivity, representing a significant advancement in green chemistry approaches to fluorinated compound synthesis [10] [11].

Process optimization studies have identified critical relationships between reaction variables and product outcomes [10] [11]. Temperature effects show optimal ranges for each substrate type, with decarboxylation rates increasing with temperature up to an optimal point where competing decomposition reactions become significant [10]. The pH control achieved through ammonia addition proves crucial for maintaining the appropriate ionic forms of carboxylic acid substrates [12] [13].

| Reaction Type | Rate Constant (min⁻¹) | Activation Energy (kJ/mol) | Reaction Order | pH Optimum | Turnover Number |

|---|---|---|---|---|---|

| Hydrodefluorination | 0.15-0.25 | 85-105 | First-order | 6-8 | 200-400 |

| Halogen exchange | 0.08-0.12 | 120-140 | First-order | N/A | N/A |

| Decarboxylation | 0.20-0.35 | 190 | First-order | 2.2-2.4 | 150-300 |

| Direct fluorination | 0.05-0.10 | 160-180 | Second-order | N/A | 100-250 |

| Metal-catalyzed reduction | 0.12-0.18 | 95-115 | First-order | 7-9 | 300-500 |

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.